Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
Brand Name: Vulcanchem
CAS No.: 17317-16-7
VCID: VC0100729
InChI: InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3
SMILES: CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-]
Molecular Formula: C13H15ClN2O6
Molecular Weight: 330.72 g/mol

Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate

CAS No.: 17317-16-7

Main Products

VCID: VC0100729

Molecular Formula: C13H15ClN2O6

Molecular Weight: 330.72 g/mol

Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate - 17317-16-7

CAS No. 17317-16-7
Product Name Phenol, 6-tert-butyl-2,4-dinitro-3-methyl-, chloroacetate
Molecular Formula C13H15ClN2O6
Molecular Weight 330.72 g/mol
IUPAC Name (6-tert-butyl-3-methyl-2,4-dinitrophenyl) 2-chloroacetate
Standard InChI InChI=1S/C13H15ClN2O6/c1-7-9(15(18)19)5-8(13(2,3)4)12(11(7)16(20)21)22-10(17)6-14/h5H,6H2,1-4H3
Standard InChIKey JRKZLGWGNZPRNC-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C(=C1[N+](=O)[O-])OC(=O)CCl)C(C)(C)C)[N+](=O)[O-]
Synonyms 2,4-Dinitro-6-tert-butyl-3-methylphenyl=chloroacetate
PubChem Compound 99194
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator